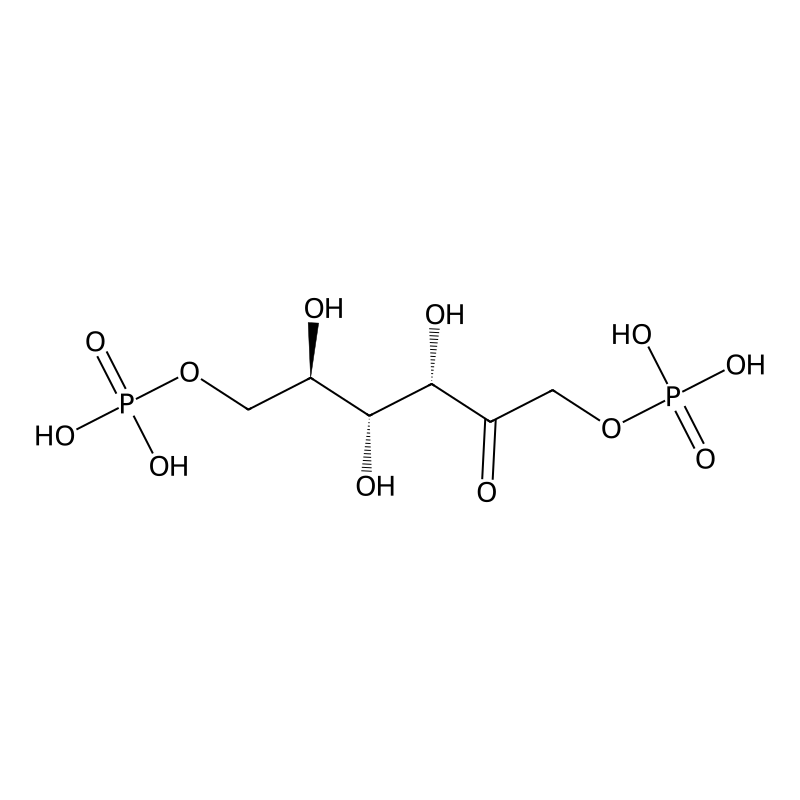D-fructofuranose 1,6-bisphosphate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Glycolysis Regulation:
- F-1,6-BP acts as a key regulatory step in glycolysis, the primary pathway for glucose breakdown for energy production .
- Its presence inhibits phosphofructokinase (PFK-1), the enzyme responsible for converting fructose-6-phosphate (F-6-P) to F-1,6-BP, effectively controlling the rate of glycolysis based on cellular energy demands .
- Researchers use F-1,6-BP levels to assess glycolytic activity in cells and tissues, providing insights into energy metabolism and its regulation in various physiological and pathological conditions .
Gluconeogenesis Regulation:
- Gluconeogenesis is the process of synthesizing glucose from non-carbohydrate precursors like lactate and pyruvate.
- F-1,6-BP acts as a potent inhibitor of fructose-1,6-bisphosphatase (F-1,6-Bpase), the enzyme responsible for the conversion of F-1,6-BP back to F-6-P, a crucial step in gluconeogenesis .
- Studying F-1,6-BP interaction with F-1,6-Bpase helps researchers understand the regulation of gluconeogenesis and its potential role in diseases like diabetes, where dysregulated glucose metabolism is observed .
Iron Chelation:
- Recent research suggests F-1,6-BP possesses iron-binding properties, potentially acting as an antioxidant by sequestering ferrous iron (Fe²⁺) .
- This ability to bind iron is being investigated for its role in preventing the formation of reactive oxygen species (ROS) associated with various diseases like neurodegenerative disorders .
- Studying F-1,6-BP's iron-chelating potential could lead to novel therapeutic strategies for diseases linked to oxidative stress.
Other Potential Applications:
D-fructofuranose 1,6-bisphosphate is a phosphorylated sugar, specifically a derivative of fructose that has phosphate groups attached to both the first and sixth carbon atoms. This compound is commonly found in its β-D form within biological systems. It plays a crucial role in cellular metabolism, particularly in the glycolytic pathway, where it serves as an intermediate product formed from fructose 6-phosphate through the action of the enzyme phosphofructokinase. The chemical formula for D-fructofuranose 1,6-bisphosphate is , with a molecular weight of approximately 340.1157 g/mol .
- In glycolysis, F-1,6-BP acts as a metabolic checkpoint. The reaction catalyzed by PFK is highly regulated, with F-1,6-BP itself acting as an allosteric activator of the enzyme. This positive feedback loop ensures sufficient F-1,6-BP for downstream reactions while responding to cellular energy demands.
- Conversely, ATP, the product of cellular energy production, acts as an inhibitor of PFK, preventing excessive F-1,6-BP formation when energy levels are high.
- Formation: It is synthesized from fructose 6-phosphate in a reaction catalyzed by phosphofructokinase, which uses ATP to add a phosphate group:
- Cleavage: It can be split into two three-carbon sugars, glyceraldehyde 3-phosphate and dihydroxyacetone phosphate, through the action of aldolase:
- Dephosphorylation: It can also be converted back to fructose 6-phosphate by the enzyme fructose-1,6-bisphosphatase:
D-fructofuranose 1,6-bisphosphate is essential in regulating glycolysis and gluconeogenesis. It acts as an allosteric activator of pyruvate kinase, enhancing its activity in the glycolytic pathway. Additionally, it has been implicated in iron chelation, potentially acting as an antioxidant by binding to Fe(II) ions and preventing oxidative stress associated with neurodegenerative diseases .
D-fructofuranose 1,6-bisphosphate has several applications:
- Biochemical Research: It is used as a substrate in studies of glycolysis and metabolic regulation.
- Pharmaceutical Development: Understanding its role in metabolism can aid in developing therapeutic strategies for metabolic disorders.
- Nutritional Science: Its role in energy metabolism makes it relevant for studies on dietary sugars and their effects on health.
Research indicates that D-fructofuranose 1,6-bisphosphate interacts with various enzymes involved in carbohydrate metabolism. Notably:
- It enhances the activity of pyruvate kinase.
- It participates in feedback regulation within glycolysis and gluconeogenesis pathways.
- Its ability to chelate iron suggests potential protective roles against oxidative damage .
Several compounds share structural or functional similarities with D-fructofuranose 1,6-bisphosphate:
| Compound Name | Structure Type | Key Functionality |
|---|---|---|
| Fructose 6-phosphate | Hexose phosphate | Precursor to D-fructofuranose 1,6-bisphosphate |
| Glyceraldehyde 3-phosphate | Triose phosphate | Product of D-fructofuranose 1,6-bisphosphate cleavage |
| Dihydroxyacetone phosphate | Triose phosphate | Product of D-fructofuranose 1,6-bisphosphate cleavage |
| Fructose-2,6-bisphosphate | Hexose phosphate | Regulator of glycolysis and gluconeogenesis |
Uniqueness
D-fructofuranose 1,6-bisphosphate is unique due to its dual phosphorylation at the first and sixth carbons, which distinguishes it from other hexose phosphates like fructose 6-phosphate. Its specific role as an allosteric activator and its involvement in iron chelation further highlight its distinct biological significance.








